molecular formula C22H16Cl2N2O B4022343 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

Cat. No.: B4022343
M. Wt: 395.3 g/mol
InChI Key: JTSCJFKBGGLBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with dichlorophenyl and dimethylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction is often catalyzed by acidic or basic conditions, and the use of solvents such as ethanol or acetic acid is common. The reaction mixture is usually heated to reflux to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial targets can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-3-phenylquinazolin-4-one: Lacks the dimethyl substitution on the phenyl ring.

    2-Phenyl-3-(3,4-dimethylphenyl)quinazolin-4-one: Lacks the dichlorophenyl substitution.

    2-(2,4-Dichlorophenyl)-3-(4-methylphenyl)quinazolin-4-one: Has a single methyl substitution on the phenyl ring.

Uniqueness

The presence of both dichlorophenyl and dimethylphenyl groups in 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one contributes to its unique chemical and biological properties. These substituents may enhance its stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCJFKBGGLBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one
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2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one
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2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one
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2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

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